5-(Benzyloxy)isophthalic acid
Overview
Description
5-(Benzyloxy)isophthalic acid is an organic compound with the molecular formula C15H12O5. It is a derivative of isophthalic acid, where a benzyloxy group is attached to the fifth position of the benzene ring. This compound is known for its applications in various fields, including materials science, pharmaceuticals, and organic synthesis .
Scientific Research Applications
5-(Benzyloxy)isophthalic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of advanced materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), which have applications in gas storage, catalysis, and separation technologies
Safety and Hazards
In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If it comes into contact with skin, remove contaminated clothing and wash off with soap and plenty of water . In case of ingestion, rinse mouth with water and do not induce vomiting . Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires .
Mechanism of Action
Mode of Action
It is known that the compound can form homologous hexagonal networks . This suggests that it may interact with its targets in a way that promotes the formation of these structures.
Biochemical Pathways
It is known that the compound can form homologous hexagonal networks , which could potentially influence various biochemical pathways
Result of Action
It is known that the compound can form homologous hexagonal networks , suggesting that it may have structural effects at the molecular level.
Action Environment
It is known that the compound is stable under dry, room temperature conditions .
Biochemical Analysis
Cellular Effects
It’s known that this compound is used in the formation of homochiral assemblies constructed by a series of homologous achiral building blocks on the graphite surface
Molecular Mechanism
The molecular mechanism of 5-(Benzyloxy)isophthalic acid involves the formation of long-range ordered but short-range disordered crystalline networks . This leads to the co-adsorption of enantiomers without enantioselectivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)isophthalic acid typically involves the following steps:
Starting Material: The synthesis begins with isophthalic acid.
Benzylation: The isophthalic acid undergoes benzylation to introduce the benzyloxy group. This step often involves the use of benzyl chloride and a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Purification: The product is then purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)isophthalic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives .
Comparison with Similar Compounds
Similar Compounds
5-(Methoxy)isophthalic acid: Similar to 5-(Benzyloxy)isophthalic acid but with a methoxy group instead of a benzyloxy group.
5-(Hydroxy)isophthalic acid: Contains a hydroxyl group at the fifth position.
5-(Ethoxy)isophthalic acid: Features an ethoxy group at the fifth position.
Uniqueness
This compound is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and its ability to participate in various chemical reactions, making it a versatile building block in organic synthesis and materials science .
Properties
IUPAC Name |
5-phenylmethoxybenzene-1,3-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-14(17)11-6-12(15(18)19)8-13(7-11)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVPKFJCXNRPIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10555576 | |
Record name | 5-(Benzyloxy)benzene-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10555576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114274-39-4 | |
Record name | 5-(Benzyloxy)benzene-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10555576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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